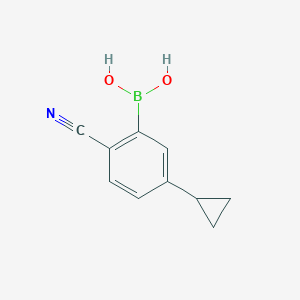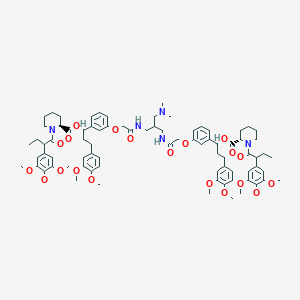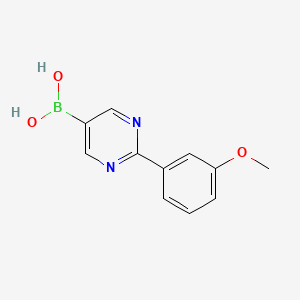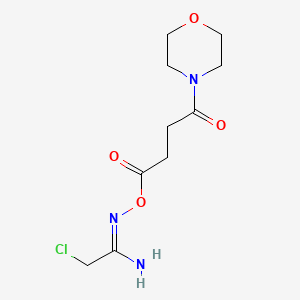![molecular formula C8H6ClIN2 B14069346 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the chloromethylation of 5-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl and iodine groups can facilitate binding to biological targets, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethylpyridine: An alkylating agent used in the synthesis of pyridine-containing ligands.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, affecting their chemical properties and applications.
Uniqueness
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and iodine groups, which provide versatile reactivity for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H6ClIN2 |
|---|---|
Poids moléculaire |
292.50 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 |
Clé InChI |
ZGMBXYIGVKZEBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C(=C1)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)




![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)








